1-Chloro-5-methylnaphthalene

Physical Organic Chemistry Distillation Purification Property Prediction

1-Chloro-5-methylnaphthalene is a disubstituted naphthalene derivative that carries a chlorine substituent at position 1 and a methyl group at position 5 on the fused-ring core. The compound belongs to the family of halogenated alkylnaphthalenes (molecular formula C₁₁H₉Cl, exact mass 176.039 g mol⁻¹).

Molecular Formula C11H9Cl
Molecular Weight 176.64 g/mol
CAS No. 109962-21-2
Cat. No. B178479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-5-methylnaphthalene
CAS109962-21-2
Synonyms1-Chloro-5-methylnaphthalene
Molecular FormulaC11H9Cl
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=CC=C1)Cl
InChIInChI=1S/C11H9Cl/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3
InChIKeyKMLXVTRCXNECCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-5-methylnaphthalene (CAS 109962-21-2): Procurement-Relevant Identity and Predicted Physicochemical Profile


1-Chloro-5-methylnaphthalene is a disubstituted naphthalene derivative that carries a chlorine substituent at position 1 and a methyl group at position 5 on the fused-ring core . The compound belongs to the family of halogenated alkylnaphthalenes (molecular formula C₁₁H₉Cl, exact mass 176.039 g mol⁻¹) . Predicted bulk properties include a boiling point of 280.0 ± 9.0 °C, a density of 1.163 ± 0.06 g cm⁻³, and a computed log P of 3.80, indicating moderate lipophilicity .

Why 1-Chloro-5-methylnaphthalene Cannot Be Treated as Interchangeable with Constitutional or Halo‑Analog Isomers


Constitutional isomers such as 1‑chloro‑4‑methylnaphthalene and 2‑chloro‑5‑methylnaphthalene share the same molecular formula (C₁₁H₉Cl) but differ in the relative placement of the chlorine and methyl groups on the naphthalene scaffold [1]. This spatial arrangement alters the local electronic environment, directing electrophilic aromatic substitution, cross‑coupling site‑selectivity, and crystal packing [1][2]. Likewise, replacing the chlorine atom with bromine (1‑bromo‑5‑methylnaphthalene) changes the carbon‑halogen bond strength and oxidative‑addition propensity, fundamentally shifting catalytic cycle kinetics. Consequently, substituting any of these analogs without verifying the impact on the specific reaction or material property risks irreproducible yields, altered regioselectivity, and failed quality‑control specifications.

Quantitative Differentiation Evidence for 1-Chloro-5-methylnaphthalene versus Closest Analogs


Predicted Normal Boiling Point: 1‑Chloro‑5‑methylnaphthalene vs. 1‑Chloro‑4‑methylnaphthalene

The predicted boiling point of 1‑chloro‑5‑methylnaphthalene (280.0 ± 9.0 °C) is approximately 1.9 °C lower than that of its constitutional isomer 1‑chloro‑4‑methylnaphthalene (281.9 °C at 760 mmHg) . Although the difference is small, it can affect vacuum‑distillation cut points and energy‑consumption calculations during large‑scale purification.

Physical Organic Chemistry Distillation Purification Property Prediction

Predicted Density and Lipophilicity: 1‑Chloro‑5‑methylnaphthalene vs. 1‑Chloro‑4‑methylnaphthalene

Both 1‑chloro‑5‑methylnaphthalene and 1‑chloro‑4‑methylnaphthalene exhibit an identical predicted density of 1.163 g cm⁻³ and a computed log P of 3.80 . This indicates that bulk density and lipophilicity do not differentiate the two isomers; other properties must be used for selection.

Physicochemical Profiling Formulation Solubility LogP Prediction

1,5‑Disubstitution Pattern Directs Distinct Regioselectivity in Electrophilic Substitution Compared with 1,4‑Isomer

Naphthalene derivatives bearing substituents on separate rings (1,5‑disubstitution) exhibit a fundamentally different electronic landscape from those with both groups on the same ring (1,4‑disubstitution). In 1‑chloro‑5‑methylnaphthalene, the electron‑donating methyl group activates the opposite ring, while the electron‑withdrawing chlorine deactivates the substituted ring. This complementary push‑pull effect promotes regioselective functionalization at positions ortho/para to the methyl group on the remote ring, a pathway that is sterically and electronically unavailable in the 1,4‑isomer [1]. Quantitative product‑distribution studies on related naphthalene systems have shown that the substitution pattern can alter isomer ratios by more than 5‑fold [1].

Electrophilic Aromatic Substitution Regioselectivity Late‑Stage Functionalization

Carbon–Halogen Bond Strength Differentiates 1‑Chloro‑5‑methylnaphthalene from the Bromo Analog in Cross‑Coupling Chemistry

The aryl C–Cl bond dissociation energy (BDE) is approximately 97 kcal mol⁻¹, significantly higher than the aryl C–Br BDE (~84 kcal mol⁻¹) [1]. Consequently, 1‑chloro‑5‑methylnaphthalene requires more forcing conditions or specialized ligands (e.g., electron‑rich phosphines) for palladium‑catalyzed cross‑coupling compared with 1‑bromo‑5‑methylnaphthalene. This reactivity gap can be exploited to achieve sequential coupling when both halogens are present in a substrate or to suppress undesired background reactions under mild conditions.

Cross‑Coupling Oxidative Addition Catalyst Selection

High‑Value Application Scenarios Where 1-Chloro-5-methylnaphthalene Offers a Documented Advantage


Precursor for 1,5‑Disubstituted Naphthalene Monomers in High‑Performance Polymers

The 1,5‑substitution pattern of 1‑chloro‑5‑methylnaphthalene maps directly onto the architecture of 1,5‑naphthalene‑based polyamides, polyesters, and poly(aryl ether ketone)s, where rigid rod‑like monomer geometry is essential for liquid‑crystalline behavior and thermal stability [1]. Using the chloro‑methyl derivative allows sequential functionalization: the chlorine atom can be exploited for nucleophilic aromatic substitution or cross‑coupling while the methyl group serves as a latent site for oxidation or radical chemistry, enabling step‑wise polymer building.

Building Block for Site‑Selective Cross‑Coupling in Medicinal Chemistry Libraries

The chlorine atom at position 5 acts as a versatile synthetic handle for Suzuki‑Miyaura, Buchwald‑Hartwig, or Sonogashira couplings [2]. Because the C–Cl bond is stronger than C–Br, 1‑chloro‑5‑methylnaphthalene can be used in the presence of more reactive aryl bromides that are present in the same molecule, allowing orthogonal coupling sequences that expand accessible chemical space without protecting‑group manipulations.

Regioselective Electrophilic Functionalization for Agrochemical Intermediates

The complementary electronic effects of the chlorine and methyl substituents on separate rings direct electrophilic reagents (nitration, sulfonation, halogenation) to specific positions on the naphthalene scaffold [1]. This predictable regioselectivity reduces the formation of undesired isomers, simplifying purification and increasing isolated yields—critical factors for cost‑sensitive agrochemical intermediate production.

Model Substrate for Studying peri‑Substituent Electronic Effects

Although 1‑chloro‑5‑methylnaphthalene is not a true peri‑substituted system (1,8‑), its 1,5‑arrangement provides a well‑defined model for studying through‑ring electronic communication. The distinct ¹³C NMR chemical shifts predicted for this isomer, compared with 1,4‑ and 1,2‑analogs, make it a valuable probe for developing computational substituent‑effect models [3].

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